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Compound of Interest

[2-(4-Chlorophenyl)ethyl]
Compound Name:
(cyano)amine
CAS No.: 1247372-60-6
Cat. No.: B2841927

Technical Monograph: 2-(4-Chlorophenyl)ethylamine

Chemical Identity & Structural Informatics

2-(4-Chlorophenyl)ethylamine (also known as p-chlorophenethylamine) is a halogenated
derivative of phenethylamine. It serves as a critical scaffold in the synthesis of pharmaceutical
agents (e.g., baclofen analogs) and acts as a pharmacological probe for monoaminergic
systems.

The following table consolidates the verified chemical identifiers required for database
integration and cheminformatics workflows.
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Identifier Type

Value

Context

Common Name

2-(4-Chlorophenyl)ethylamine

Standard Nomenclature

CAS Registry Number

156-41-2

Free Base

SMILES (Canonical)

NCCclccc(Cl)ccl

Cheminformatics / Modeling

InChl=1S/C8H10CIN/c9-8-3-1-

InChl String IUPAC Standard
7(2-4-8)5-6-10/h1-4H,5-6,10H2
SRXFXCKTIGELTI-

InChlKey Hashed Database Key
UHFFFAOYSA-N

Molecular Formula CsH10CIN Stoichiometry

Molecular Weight 155.62 g/mol Mass Spectrometry

Synthetic Framework: Nitrile Reduction Protocol

The most robust synthetic route for high-purity 2-(4-Chlorophenyl)ethylamine involves the

reduction of 4-chlorobenzyl cyanide (4-chlorophenylacetonitrile). This method avoids the

regioselectivity issues often encountered during the direct chlorination of phenethylamine.

Reaction Logic

The transformation proceeds via the nucleophilic attack of a hydride source on the nitrile

carbon, forming an imine intermediate which is rapidly reduced to the primary amine.

Reagents:

e Precursor: 4-Chlorobenzyl cyanide (CAS: 140-53-4)

¢ Reducing Agent: Borane-Tetrahydrofuran complex (BHs-THF) or Lithium Aluminum Hydride

(LiAIH4). Note: BHs-THF is preferred for higher chemoselectivity, minimizing potential

dechlorination of the aromatic ring.

e Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Laboratory Protocol
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e Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar,
reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere
(Nitrogen or Argon).

o Solvation: Dissolve 4-chlorobenzyl cyanide (10.0 mmol) in anhydrous THF (30 mL). Cool the
solution to 0°C using an ice bath to control the exotherm of the subsequent addition.

e Reduction:
o Charge the addition funnel with BH3-THF (1.0 M solution, 30 mL, 3.0 equiv).
o Add the borane solution dropwise over 20 minutes. Caution: Gas evolution may occur.

o Once addition is complete, remove the ice bath and heat the mixture to reflux (66°C) for
4—6 hours.

e Quenching (Hydrolysis):
o Cool the reaction mixture to 0°C.
o Carefully add Methanol (MeOH) dropwise to destroy excess borane.
o Add 6M HCI (15 mL) and reflux for 1 hour to cleave the boron-nitrogen complex.
* Isolation:
o Basify the aqueous layer to pH >12 using 4M NaOH.
o Extract with Dichloromethane (DCM) (3 x 50 mL).
o Dry the combined organic layers over anhydrous MgSOa, filter, and concentrate in vacuo.

« Purification: The crude oil can be purified via vacuum distillation (bp ~105°C at 2 mmHg) or
converted to the hydrochloride salt for crystallization (EtOH/Et20).

Synthetic Workflow Diagram
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Figure 1: Step-wise reduction pathway from nitrile precursor to primary amine target.

Pharmacological Mechanism & Biological
Context[2][5][6]

2-(4-Chlorophenyl)ethylamine acts primarily as a substrate and inhibitor of Monoamine Oxidase
(MAO), with distinct kinetic properties compared to unsubstituted phenethylamine (PEA).

Mechanism of Action (MOA)

e MADO Inhibition: The introduction of the chlorine atom at the para-position increases
lipophilicity (LogP) and steric bulk. This modification often results in increased affinity for the
MAO-B isoform active site compared to MAO-A, although it acts as a non-selective inhibitor
at high concentrations. By inhibiting MAO, the molecule prevents the oxidative deamination
of monoamines (Dopamine, Serotonin).[1]

o Trace Amine Associated Receptors (TAARS): As a structural analog of PEA (the endogenous
ligand for TAAR1), 2-(4-Chlorophenyl)ethylamine is implicated in the activation of TAARL, a
G-protein coupled receptor that modulates dopaminergic firing rates.

Signaling Pathway Visualization
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Figure 2: Pharmacodynamic interaction showing MAO-B inhibition leading to increased
cytosolic dopamine availability.

Handling, Stability, and Analytics
Safety Profile (SDS Summary)

This compound is a primary amine and exhibits caustic properties similar to PEA.
¢ Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).[2]

+ PPE: Nitrile gloves (0.11 mm min thickness), chemical safety goggles, and face shield. Work
strictly within a fume hood.

+ Storage: Store at 2—8°C under inert gas (Argon). The free base readily absorbs CO: from the
air to form carbamates; the hydrochloride salt is significantly more stable.
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Analytical Validation

To confirm the identity of the synthesized or purchased material, use the following parameters:

e 'H NMR (400 MHz, CDCls): & 7.28 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 2.98 (t, J=6.8
Hz, 2H), 2.75 (t, J=6.8 Hz, 2H), 1.35 (br s, 2H, NH2).

» HPLC Conditions:
o Column: C18 Reverse Phase (e.g., Agilent Zorbax).
o Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.

o Detection: UV at 220 nm (Absorption of the chlorobenzene moiety).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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